![molecular formula C19H18F3N3O4S2 B2760714 (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide CAS No. 865173-91-7](/img/structure/B2760714.png)
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C19H18F3N3O4S2 and its molecular weight is 473.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
(Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article summarizes the biological activity of this compound, supported by relevant case studies, research findings, and data tables.
Chemical Structure
The compound features a complex structure that includes a benzothiazole moiety, a sulfonamide group, and a trifluoromethylbenzamide component. The molecular formula is C23H24F3N3O3S.
Research indicates that compounds similar to this compound exhibit anticancer properties through the activation of procaspase-3, leading to apoptosis in cancer cells. In particular, benzothiazole derivatives have been shown to selectively induce apoptosis in various cancer cell lines by modulating caspase pathways .
Anticancer Activity
A series of studies have demonstrated the anticancer potential of benzothiazole derivatives. For example, one study reported that specific derivatives could activate procaspase-3 in cancer cell lines such as U937 and MCF-7, which are known for their resistance to apoptosis . The structure–activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups enhances anticancer activity .
Table 1: Anticancer Activity of Related Benzothiazole Derivatives
Compound | Cell Line | IC50 (nM) | Mechanism |
---|---|---|---|
8j | U937 | 50 | Procaspase-3 activation |
8k | MCF-7 | 30 | Induction of apoptosis |
7e | HepG2 | 1.2 | Apoptosis via caspase pathway |
Antimicrobial Activity
In addition to anticancer properties, benzothiazole derivatives have shown promise as antimicrobial agents. Studies indicate that these compounds can inhibit bacterial growth by targeting essential enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . The trifluoromethyl group is believed to enhance the lipophilicity and membrane permeability of these compounds, contributing to their effectiveness.
Table 2: Antimicrobial Activity
Compound | Target Enzyme | IC50 (µM) |
---|---|---|
1 | AChE | 27.04 |
1 | BuChE | 58.01 |
Trifluoromethyl derivative | AChE | < Rivastigmine |
Case Studies
- Benzothiazole Derivatives in Cancer Therapy : A study evaluated a series of benzothiazole derivatives for their anticancer effects on various cell lines. Compounds with sulfonamide groups showed significant inhibition of cell proliferation and induced apoptosis, suggesting potential therapeutic applications in cancer treatment .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of similar compounds, revealing effective inhibition against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing biological activity against resistant strains .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Recent studies have highlighted the potential of compounds similar to (Z)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(trifluoromethyl)benzamide as antimicrobial agents. For instance, derivatives containing the trifluoromethyl group have shown activity against various strains of bacteria and mycobacteria, including Mycobacterium tuberculosis and M. avium .
Case Study: Antimicrobial Screening
A study conducted on related compounds demonstrated their effectiveness against several bacterial strains, with IC50 values indicating moderate to high potency. This suggests that the compound could serve as a lead structure for further development into antimicrobial drugs.
Antitumor Properties
The compound's structural features suggest potential antitumor activity. Research on similar benzo[d]thiazole derivatives has shown promising cytotoxic effects against various cancer cell lines, such as A549 (lung cancer) and MCF-7 (breast cancer) .
Data Table: Cytotoxic Activity
Compound | Cell Line | IC50 (µM) |
---|---|---|
Related Benzothiazole Derivative | A549 | 25 |
Related Benzothiazole Derivative | MCF-7 | 30 |
(Z)-N-(3-(2-ethoxyethyl)... | TBD | TBD |
Enzyme Inhibition
Compounds with similar structures have been evaluated for their ability to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's .
Enzyme Inhibition Data
Compound | Enzyme | IC50 (µM) |
---|---|---|
Trifluoromethyl Derivative | AChE | 45 |
Trifluoromethyl Derivative | BuChE | 60 |
Synthesis and Industrial Applications
The synthesis of this compound can be achieved through methods that emphasize high yield and purity while minimizing environmental impact .
Synthesis Overview
The synthetic pathway typically involves:
- Preparation of key intermediates via fluorination and substitution reactions.
- Use of mild reaction conditions to enhance safety and efficiency.
- Final purification steps to achieve high purity (>97%).
Eigenschaften
IUPAC Name |
N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O4S2/c1-2-29-9-8-25-15-7-6-14(31(23,27)28)11-16(15)30-18(25)24-17(26)12-4-3-5-13(10-12)19(20,21)22/h3-7,10-11H,2,8-9H2,1H3,(H2,23,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVPQJPPLGKTAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.